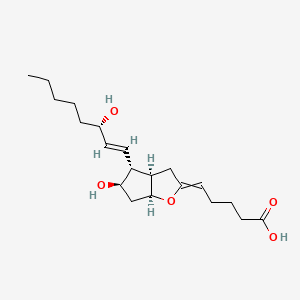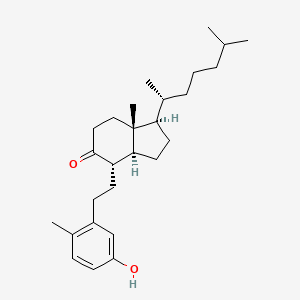
N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-1-(1H-imidazol-5-ylsulfonyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-1-(1H-imidazol-5-ylsulfonyl)-3-piperidinecarboxamide is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Heterocyclic Synthesis
N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-1-(1H-imidazol-5-ylsulfonyl)-3-piperidinecarboxamide has been explored for its potential in heterocyclic synthesis. Fadda et al. (2012) utilized derivatives of this compound as key intermediates in synthesizing new pyrazole, pyridine, and pyrimidine derivatives, highlighting its utility in creating diverse heterocyclic compounds (Fadda, Etman, El-Seidy, & Elattar, 2012).
Antimicrobial Properties
Research by Othman (2013) demonstrated the use of this compound in the synthesis of novel compounds with antimicrobial properties. This study synthesized and evaluated various derivatives for their antimicrobial and antifungal activities (Othman, 2013).
Glycine Transporter Inhibition
Yamamoto et al. (2016) identified derivatives of this compound as effective glycine transporter 1 inhibitors. These derivatives exhibited potent inhibitory activity and favorable pharmacokinetics, making them potential candidates for treating disorders related to glycine transporter 1 (Yamamoto et al., 2016).
Biological Applications
Saeed et al. (2015) synthesized a series of benzamides using a related compound, demonstrating their potential biological applications. These compounds were tested for their inhibitory potential against various enzymes, revealing their potential in medicinal chemistry for targeting nucleotide protein targets (Saeed et al., 2015).
Crystallographic and Computational Studies
The crystallographic and computational analyses of antipyrine derivatives, including this compound, were conducted by Saeed et al. (2020). They explored the intermolecular interactions and stability of these compounds, providing insights into their structural and energetic properties (Saeed et al., 2020).
Anti-Cancer Activity
Ghorab et al. (2014) synthesized pyrazolone derivatives from a related compound and evaluated their anti-breast cancer activity. This study highlighted the potential use of these derivatives in cancer therapy, especially against breast cancer cell lines (Ghorab, El-Gazzar, & Alsaid, 2014).
properties
Molecular Formula |
C20H24N6O4S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(1H-imidazol-5-ylsulfonyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H24N6O4S/c1-14-18(20(28)26(24(14)2)16-8-4-3-5-9-16)23-19(27)15-7-6-10-25(12-15)31(29,30)17-11-21-13-22-17/h3-5,8-9,11,13,15H,6-7,10,12H2,1-2H3,(H,21,22)(H,23,27) |
InChI Key |
CUZDAMPFOBLSFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CN=CN4 |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CN=CN4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1238711.png)

![N'-[(3-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B1238715.png)
![N-cycloheptyl-2-[(E)-(3-nitrophenyl)methylideneamino]oxyacetamide](/img/structure/B1238716.png)


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1238719.png)

![1-[2,5-Dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]ethanone](/img/structure/B1238722.png)




